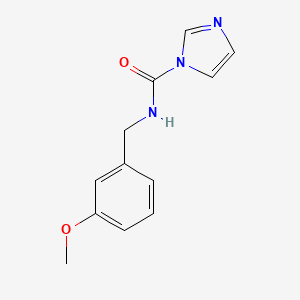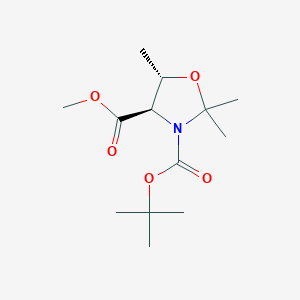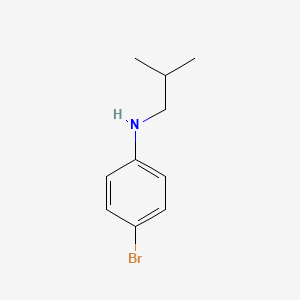
3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propanoic acid
Übersicht
Beschreibung
“3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propanoic acid” is a biochemical compound used for proteomics research . It has a molecular formula of C12H12N2O3 and a molecular weight of 232.24 .
Molecular Structure Analysis
The molecular structure of “3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propanoic acid” consists of a five-membered 1,2,4-oxadiazole ring attached to a benzyl group and a propanoic acid group . The molecular formula is C12H12N2O3 .
Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of 3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propanoic acid:
Anti-Inflammatory and Analgesic Properties
Compounds containing the 1,2,4-oxadiazole moiety have been reported to exhibit significant anti-inflammatory and analgesic properties. This suggests that “3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propanoic acid” could potentially be used in the development of new pain relief medications and anti-inflammatory drugs .
Antitumor Activity
The oxadiazole derivatives are known for their antitumor properties. Research into similar compounds can lead to the development of novel anticancer agents that target specific pathways or enzymes within cancer cells .
Anti-HCV Activity
Hepatitis C virus (HCV) infection is a significant health concern worldwide. Oxadiazoles have shown promise in inhibiting HCV replication, indicating potential use for “3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propanoic acid” in antiviral therapies .
Anti-Malarial Applications
The anti-malarial properties of oxadiazole derivatives make them candidates for the synthesis of new drugs to treat malaria. This compound could be part of research efforts to find more effective treatments against malaria parasites .
Herbicidal and Pesticidal Uses
Due to their herbicidal and pesticidal activities, compounds like “3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propanoic acid” could be explored for use in agricultural settings to protect crops from pests and weeds without harming the environment .
Muscle Relaxant Effects
Some oxadiazoles have been found to have muscle relaxant effects. This property can be harnessed in creating new medications that help alleviate muscle spasms or as an adjunct therapy in surgical procedures .
Antidepressive Effects
Given that certain 1,2,4-oxadiazoles exhibit antidepressive activities, there is potential for “3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propanoic acid” to contribute to the development of new antidepressants .
Anti-Trypanosomal Activity
Oxadiazoles have been studied for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. This compound could be part of research into treatments for this neglected tropical disease .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-benzyl-1,2,4-oxadiazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-12(16)7-6-11-13-10(14-17-11)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINWBGQLOLGBLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC(=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
322725-60-0 | |
| Record name | 3-(3-benzyl-1,2,4-oxadiazol-5-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-chloroacetyl)-2-(methylsulfanyl)phenyl]acetamide](/img/structure/B1518804.png)







![4-{[(cyclopropylmethyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B1518818.png)



![2-[(6-Aminopyridin-3-yl)(methyl)amino]ethan-1-ol](/img/structure/B1518824.png)
